n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine
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Overview
Description
n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine is a chemical compound with the molecular formula C13H15N3O. It is a derivative of pyrazin-2-amine, featuring a methoxymethyl group attached to the benzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with a benzyl halide derivative that contains a methoxymethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
n-(2-(Methoxymethyl)benzyl)pyrazin-2-amine: C13H15N3O
This compound derivatives: Various derivatives with different substituents on the benzyl or pyrazine ring.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxymethyl group attached to the benzyl moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[[2-(methoxymethyl)phenyl]methyl]pyrazin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-17-10-12-5-3-2-4-11(12)8-16-13-9-14-6-7-15-13/h2-7,9H,8,10H2,1H3,(H,15,16) |
InChI Key |
WQRCIKYIIMLWJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CNC2=NC=CN=C2 |
Origin of Product |
United States |
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